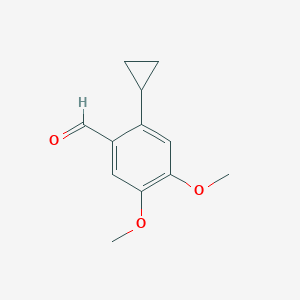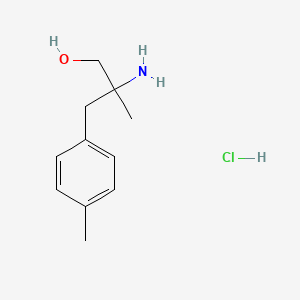
2-Amino-2-methyl-3-(4-methylphenyl)propan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-methyl-3-(4-methylphenyl)propan-1-ol hydrochloride is an organic compound that belongs to the class of amino alcohols. It is characterized by the presence of both an amino group and a hydroxyl group attached to a carbon chain. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-3-(4-methylphenyl)propan-1-ol hydrochloride typically involves the reaction of 4-methylbenzaldehyde with nitroethane to form 4-methylphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-Amino-2-methyl-3-(4-methylphenyl)propan-1-ol. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method includes the catalytic hydrogenation of the nitro compound using palladium on carbon (Pd/C) as a catalyst under high pressure and temperature conditions. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-methyl-3-(4-methylphenyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary amines
Substitution: Formation of substituted amines or other functionalized derivatives
Aplicaciones Científicas De Investigación
2-Amino-2-methyl-3-(4-methylphenyl)propan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-methyl-3-(4-methylphenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methyl-1-propanol: Another amino alcohol with similar structural features but lacking the aromatic ring.
2-Amino-2-methyl-3-phenylpropan-1-ol: Similar structure but without the methyl group on the aromatic ring.
4-Methylphenyl-2-nitropropene: A precursor in the synthesis of the target compound.
Uniqueness
2-Amino-2-methyl-3-(4-methylphenyl)propan-1-ol hydrochloride is unique due to the presence of both an amino group and a hydroxyl group attached to a carbon chain with an aromatic ring. This combination of functional groups and structural features imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
Propiedades
Fórmula molecular |
C11H18ClNO |
|---|---|
Peso molecular |
215.72 g/mol |
Nombre IUPAC |
2-amino-2-methyl-3-(4-methylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-9-3-5-10(6-4-9)7-11(2,12)8-13;/h3-6,13H,7-8,12H2,1-2H3;1H |
Clave InChI |
QGJDVXZFFGYRGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC(C)(CO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


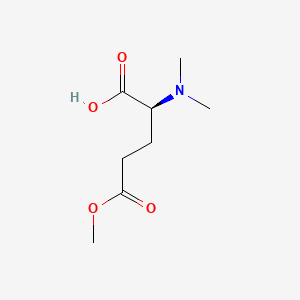
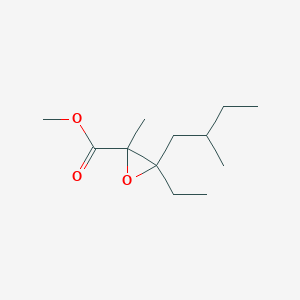

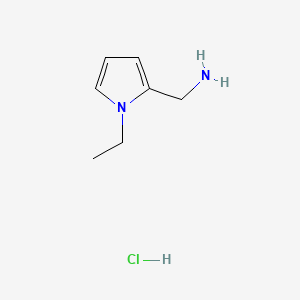
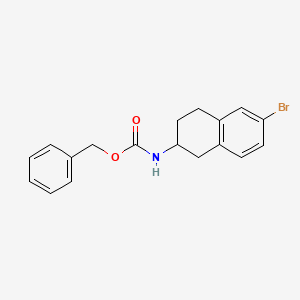

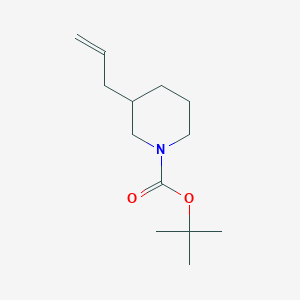
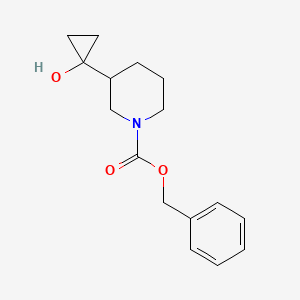
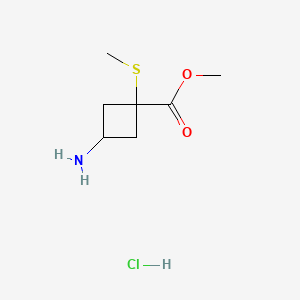


![ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490154.png)
![Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490157.png)
